molecular formula C26H20N2O3 B4190011 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No. B4190011
M. Wt: 408.4 g/mol
InChI Key: NJYCESFCMSCVBB-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide, commonly known as OBI-1, is a synthetic compound that has gained significant attention in the field of scientific research. It is an inhibitor of coagulation factor XIa, which is a key enzyme involved in the blood coagulation cascade. OBI-1 has been found to be effective in preventing thrombosis, without causing bleeding, making it a promising candidate for the development of anticoagulant drugs.

Mechanism of Action

OBI-1 inhibits coagulation factor XIa, which is a key enzyme in the intrinsic pathway of the blood coagulation cascade. By inhibiting factor XIa, OBI-1 prevents the formation of thrombin, which is the final step in the coagulation cascade.
Biochemical and Physiological Effects:
OBI-1 has been found to have a number of biochemical and physiological effects. In addition to its anticoagulant properties, it has also been shown to have anti-inflammatory effects, and to reduce the risk of thrombosis in patients with certain medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of OBI-1 for lab experiments is its specificity for coagulation factor XIa. This allows researchers to study the effects of inhibiting this specific enzyme, without affecting other parts of the coagulation cascade. However, one limitation of OBI-1 is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on OBI-1. One area of interest is the development of new anticoagulant drugs based on the structure of OBI-1. Researchers are also interested in studying the effects of OBI-1 in combination with other anticoagulant drugs, to determine whether it may be effective in reducing the risk of thrombosis in patients with certain medical conditions. Additionally, there is interest in studying the effects of OBI-1 on other physiological processes, such as inflammation and immune response.

Scientific Research Applications

OBI-1 has been extensively studied for its potential use as an anticoagulant drug. In preclinical studies, it has been shown to effectively inhibit thrombus formation in animal models, without causing bleeding. OBI-1 has also been found to be effective in preventing thrombosis in human plasma samples.

properties

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3/c1-17(28-23-12-6-8-18-7-5-11-22(24(18)23)26(28)30)25(29)27-19-13-15-21(16-14-19)31-20-9-3-2-4-10-20/h2-17H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYCESFCMSCVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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